molecular formula C18H20ClNO3S B2426145 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2034348-15-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B2426145
CAS RN: 2034348-15-5
M. Wt: 365.87
InChI Key: GRLWBBQWVYXFOD-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the design, synthesis, and characterization of compounds with structural features similar to "N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide," particularly in the context of developing new anticancer agents or evaluating antimicrobial activities. For instance, Ravinaik et al. (2021) reported on the synthesis and anticancer evaluation of substituted benzamides, highlighting methodologies that could be applicable to synthesizing and characterizing compounds with similar structural complexity (Ravinaik et al., 2021). Similarly, Spoorthy et al. (2021) described the synthesis, characterization, docking studies, and antimicrobial evaluation of certain thiazolidin-thiophene-2-carboxylates, showcasing techniques for exploring the biological activities of complex molecules (Spoorthy et al., 2021).

Anticancer and Antimicrobial Activities

The potential for anticancer and antimicrobial applications is a significant area of interest in the research of complex organic compounds. El‐Sayed et al. (2011) conducted studies on the synthesis, antitumor, and antimicrobial activities of certain nicotinonitrile derivatives, demonstrating the process of evaluating such compounds' efficacy against cancer cells and bacteria (El‐Sayed et al., 2011). This type of research is indicative of the broader scientific interest in exploring the therapeutic potential of novel organic molecules.

Analytical Applications

Research on related compounds also extends to analytical and chemical characterization applications. For example, Zacharis & Vastardi (2015) developed a validated LC method for determining the enantiomeric purity of a clopidogrel intermediate, highlighting the importance of analytical chemistry in the quality control and development of pharmaceutical intermediates (Zacharis & Vastardi, 2015).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-12(21)16-9-8-15(24-16)10-11-20-17(22)18(2,3)23-14-6-4-13(19)5-7-14/h4-9H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWBBQWVYXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

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